Cas no 521169-43-7 (1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-1-(1,3-Dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazolone core linked to a piperidinyl moiety via a 1,3-dioxaindane-5-carbonyl group. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) or protease-related pathways due to its fused bicyclic and amide functionalities. The 1,3-dioxolane ring may enhance metabolic stability, while the benzodiazolone scaffold could contribute to binding affinity in biologically active molecules. Its synthetic versatility allows for further derivatization at multiple sites, making it valuable for medicinal chemistry research. The compound's purity and well-defined stereochemistry are critical for reproducible results in drug discovery applications.
1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
521169-43-7 structure
Product name:1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:521169-43-7
MF:C20H19N3O4
MW:365.382564783096
CID:6407683
PubChem ID:44443438

1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • NCGC00480636-01
    • 1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 521169-43-7
    • Z126938578
    • BDBM50210897
    • CHEMBL251609
    • AKOS033219685
    • CCG-319251
    • 1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
    • EN300-26868026
    • 2H-Benzimidazol-2-one, 1-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1,3-dihydro-
    • Inchi: 1S/C20H19N3O4/c24-19(13-5-6-17-18(11-13)27-12-26-17)22-9-7-14(8-10-22)23-16-4-2-1-3-15(16)21-20(23)25/h1-6,11,14H,7-10,12H2,(H,21,25)
    • InChI Key: NIEKONUYMYXIRN-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CCN(C(C3=CC=C4OCOC4=C3)=O)CC2)C2=CC=CC=C2N1

Computed Properties

  • Exact Mass: 365.13755610g/mol
  • Monoisotopic Mass: 365.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 71.1Ų

1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0297LR-50mg
1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
521169-43-7 90%
50mg
$3467.00 2024-04-30
Enamine
EN300-26868026-0.05g
1-[1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
521169-43-7 95.0%
0.05g
$2755.0 2025-03-20

Additional information on 1-1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Compound CAS No 521169-43-7: 1-(1,3-Dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one

The compound CAS No 521169-43-7, also known as 1-(1,3-dioxaindane-5-carbonyl)piperidin-4-yl-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, including a piperidine ring fused with a benzodiazole moiety and a dioxaindane substituent. These structural elements contribute to its intriguing chemical properties and biological activity.

Recent studies have highlighted the importance of benzodiazole derivatives in drug discovery due to their ability to interact with various biological targets. The piperidine ring in this compound serves as a versatile scaffold for further functionalization, enabling the exploration of diverse pharmacophores. The dioxaindane substituent, on the other hand, introduces additional complexity to the molecule's structure, potentially enhancing its solubility and bioavailability.

One of the most promising applications of this compound lies in its potential as a modulator of protein-protein interactions (PPIs). PPIs are critical in many cellular processes, and disrupting or enhancing these interactions can lead to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Preclinical studies have demonstrated that CAS No 521169-43-7 exhibits selective binding to specific PPIs, making it a valuable tool for further research in this area.

In addition to its biological applications, this compound has shown interesting properties in the realm of optoelectronics. The benzodiazole moiety is known for its ability to absorb light across a wide spectrum, making it a candidate for use in advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the precise control of the molecule's electronic properties, further enhancing its potential in these applications.

The synthesis of CAS No 521169-43-7 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the piperidine ring through ring-closing metathesis and the introduction of the dioxaindane substituent via nucleophilic substitution. These steps require meticulous control over reaction conditions to ensure high yields and purity of the final product.

From an environmental perspective, researchers have also investigated the degradation pathways of this compound under various conditions. Understanding how this molecule breaks down is crucial for assessing its environmental impact and ensuring sustainable practices in its production and use. Initial findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments.

In conclusion, CAS No 521169-43-7 represents a fascinating example of how complex organic molecules can bridge multiple disciplines within chemistry and biology. Its unique structure, coupled with cutting-edge research findings, positions it as a promising candidate for future applications in drug development and materials science. As ongoing studies continue to unravel its full potential, this compound is likely to play an increasingly important role in advancing both academic research and industrial innovation.

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